PTX2 is Over 800x More Cytotoxic Than PTX6 in Human and Rat Cell Lines
PTX2 demonstrates markedly higher cytotoxicity than its oxidized metabolites. A direct head-to-head comparison in rat myoblast (L6) and human rhabdomyosarcoma (RD) cell lines showed that PTX2 is >33-fold more potent than PTX6, which is considered non-toxic [1].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | IC50 = 60 ng/mL (L6 cell line); IC50 = 23 ng/mL (RD cell line) |
| Comparator Or Baseline | Pectenotoxin-6 (PTX6): IC50 > 2000 ng/mL for both L6 and RD cell lines |
| Quantified Difference | PTX2 is >33-fold more potent than PTX6 in L6 cells and >87-fold more potent in RD cells. |
| Conditions | Rat myoblast L6 cell line and human rhabdomyosarcoma RD cell line |
Why This Matters
This data confirms that PTX6 is an unsuitable substitute for PTX2 in any study investigating cytotoxic or actin-disrupting effects.
- [1] Comparison of cytotoxicity among pectenotoxin-2 and other oxidized pectenotoxins in a rat myoblast cell line (L6) and a human rhabdomyosarcoma cell line (RD). Fundam. Toxicol. Sci. 2015;2(1):49-54. View Source
